Ferrocene, ethenyl- (CAS: 1271-51-8), commonly known as vinylferrocene, is a polymerizable organometallic monomer characterized by a vinyl group directly conjugated to a central ferrocene moiety [1]. In industrial and laboratory settings, it is primarily procured as a precursor for synthesizing redox-active macromolecules, such as poly(vinylferrocene) (PVFc), and for functionalizing electrode surfaces[2]. The compound undergoes a well-defined, reversible one-electron oxidation from the neutral ferrocene state to the ferricenium cation, providing highly stable electrochemical behavior [1]. Its dual functionality—combining a reactive alkene suitable for radical, anionic, or thiol-ene chemistry with a robust metallocene core—makes it a critical building block for charge storage materials, electrocatalytic mediators, and specialized conductive coatings where precise control over electron transfer kinetics and polymer architecture is required [2].
Substituting vinylferrocene with unsubstituted ferrocene or spacer-containing analogs (e.g., ferrocenylmethyl methacrylate) fundamentally alters material performance and processability[1]. Unsubstituted ferrocene lacks a polymerizable handle; when used as a dopant in battery cathodes or biosensor matrices, it freely diffuses and leaches into the surrounding electrolyte, leading to rapid signal degradation and capacity fade[2]. Conversely, while monomers like ferrocenylmethyl methacrylate can be polymerized, the presence of an ester linkage and aliphatic spacer decouples the redox-active iron center from the polymer backbone, altering the rigidity and electron transfer kinetics of the resulting material [1]. Procurement of exact vinylferrocene is necessary when downstream applications require direct covalent incorporation of the metallocene into a polymer matrix to prevent leaching, or when utilizing thiol-ene click chemistry, which is entirely incompatible with unfunctionalized ferrocene [3].
In lithium-sulfur battery applications, the use of poly(vinylferrocene) (PvFc)—synthesized directly from vinylferrocene—as a binder additive addresses the severe polysulfide shuttle effect that plagues inert binders[1]. Unlike free ferrocene, which diffuses through polymer matrices and leaches into the electrolyte, the polymerized vinylferrocene acts as a static, covalently bound acceptor of Li+ ions [1]. Electrochemical testing demonstrates that the π-cation molecular interaction between the cyclopentadienyl rings and lithium polysulfides produces a sulfide-confining effect, mitigating capacity fade and maintaining stable cycle life, whereas baseline inert binders suffer from sluggish redox kinetics and rapid sulfur loss [1].
| Evidence Dimension | Active material retention and polysulfide confinement |
| Target Compound Data | Poly(vinylferrocene) (PvFc) binder additive |
| Comparator Or Baseline | Inert binders and diffusional free ferrocene |
| Quantified Difference | PvFc statically confines Li+ and polysulfides (evidenced by the absence of the 1625 cm-1 monomer diffusion peak post-cycling), preventing the rapid capacity fade seen with baseline binders. |
| Conditions | Li-S battery cathode casting, room temperature ionic conductivity and cycling measurements. |
Buyers developing advanced battery cathodes must select polymerizable redox mediators like vinylferrocene to ensure the active metallocene remains anchored within the electrode matrix over extended charge-discharge cycles.
The polymerizable vinyl group of vinylferrocene allows for precise tuning of electrochemical properties through copolymerization, an advantage not possible with unsubstituted metallocenes [1]. When vinylferrocene was copolymerized with 2-hydroxyethyl methacrylate (HEMA) and incorporated into carbon nanotube (CNT) networks, the resulting P(VFc-co-HEMA)-CNT composites exhibited highly tunable pseudocapacitances spanning 0.03 to 280 F/g VFc in aqueous solution [1]. Specifically, the P(VFc0.11-co-HEMA0.89) formulation achieved standardized capacitance values of 160–180 F/g VFc [1]. Furthermore, copolymerizing the vinylferrocene units with HEMA improved the overall capacity retention of the electrodes by 64% compared to the pure poly(vinylferrocene) homopolymer in chloride electrolyte media [1].
| Evidence Dimension | Pseudocapacitance and capacity retention |
| Target Compound Data | Vinylferrocene-HEMA copolymer |
| Comparator Or Baseline | Poly(vinylferrocene) homopolymer |
| Quantified Difference | Copolymerization with HEMA improved capacity retention by 64% and yielded standardized pseudocapacitances of 160–180 F/g VFc. |
| Conditions | Aqueous electrolyte media, heterogeneous redox-active metallopolymer–carbon nanotube composites. |
Demonstrates that vinylferrocene's compatibility with standard free-radical copolymerization allows manufacturers to engineer specific capacitance and stability profiles for energy storage devices.
Vinylferrocene serves as a highly effective, redox-active 'ene' precursor for radical-mediated thiol-ene chemistry, providing a direct functionalization route that unsubstituted ferrocene cannot undergo[1]. Hydrothiolation of the vinylferrocene C=C bond with poly[(3-mercaptopropyl)methylsiloxane] (PMMS) via UV irradiation or thermal initiation successfully yields redox-active polysiloxanes containing covalently attached electroactive ferrocenyl-thioether side groups [1]. This reaction proceeds with high efficiency to form well-defined tetra- and octaferrocenyl small molecules and related network structures[1].
| Evidence Dimension | Covalent redox-active side-chain incorporation |
| Target Compound Data | Vinylferrocene (as 'ene' precursor) |
| Comparator Or Baseline | Unsubstituted ferrocene |
| Quantified Difference | Vinylferrocene enables direct, high-yield hydrothiolation to form ferrocenyl-thioether linkages, whereas unsubstituted ferrocene is entirely inert to thiol-ene click chemistry. |
| Conditions | UV light irradiation in THF with DMPA photoinitiator, or thermally in toluene with AIBN. |
Provides materials scientists and chemical manufacturers with a scalable, click-chemistry-compatible pathway to graft stable redox centers onto flexible polymer backbones.
In the fabrication of enzymatic electrochemical biosensors, vinylferrocene is polymerized to form matrices such as poly(vinylferrocene)-poly(ethyleneglycol) hydrogels, which act as immobilized electron shuttles between the enzyme and the electrode surface [1]. Unmediated sensors or those using free diffusional mediators suffer from signal instability due to mediator leaching and require higher operating potentials [2]. By contrast, the polymerized vinylferrocene matrix entraps the enzyme (e.g., glutamate oxidase) and facilitates steady-state amperometric detection at highly reduced potentials (e.g., 85 mV vs. Ag|AgCl) [1]. This covalent integration eliminates interferences and prevents the loss of the redox mediator into the sample matrix, yielding high sensitivities (e.g., 9.48 nA/mM for L-glutamate) [1].
| Evidence Dimension | Operating potential and mediator retention |
| Target Compound Data | Poly(vinylferrocene) (PVFc) hydrogel modified electrodes |
| Comparator Or Baseline | Unmediated electrodes or diffusional free ferrocene |
| Quantified Difference | PVFc-based hydrogels enable stable analyte detection at exceptionally low potentials (85 mV vs. Ag|AgCl) with a sensitivity of 9.48 nA/mM, without the progressive signal loss caused by mediator leaching. |
| Conditions | Flow injection system biosensor for L-glutamate using GlutOx entrapped in a photopolymerized PVFc-PEG hydrogel. |
Essential for commercial biosensor procurement, where preventing mediator leaching and maintaining a low operating potential are critical for long-term sensor accuracy and minimizing background interference.
Vinylferrocene is the required precursor for synthesizing poly(vinylferrocene) (PVFc) matrices and hydrogels used to 'wire' oxidoreductase enzymes (such as glutamate oxidase) to electrode surfaces[1]. This application relies directly on the compound's ability to form a non-leaching, stable redox mediator that operates at low potentials (e.g., 85 mV vs. Ag|AgCl), ensuring long-term accuracy and minimal interference in clinical diagnostic devices [1].
In energy storage procurement, vinylferrocene is utilized as a polymerizable binder additive for Li-S battery cathodes[2]. Its polymerization prevents the active metallocene from dissolving into the electrolyte, while the statically bound cyclopentadienyl rings act as Li+ acceptors and chemically confine polysulfides, directly mitigating the capacity fade associated with the shuttle effect[2].
For the development of flexible electronics and specialized electroactive coatings, vinylferrocene is selected as the 'ene' component in radical-mediated thiol-ene reactions [3]. This allows manufacturers to efficiently graft ferrocenyl-thioether side groups onto polysiloxane backbones, a direct functionalization route that cannot be achieved with unsubstituted ferrocene [3].
Vinylferrocene is procured for free-radical copolymerization with hydrophilic monomers like HEMA to produce tunable, redox-active metallopolymer composites [4]. These copolymers are integrated with carbon nanotube networks to manufacture supercapacitor electrodes with optimized pseudocapacitance (up to 160–180 F/g VFc) and significantly improved cycle stability in aqueous environments [4].